2,4-dichloro-N-cyclopropylbenzamide

Description

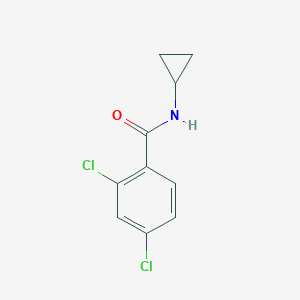

2,4-Dichloro-N-cyclopropylbenzamide is a substituted benzamide derivative characterized by a benzamide core functionalized with two chlorine atoms at the 2- and 4-positions of the benzene ring and an N-linked cyclopropyl group. The molecular formula is C₁₀H₉Cl₂NO, with a molecular weight of 230.10 g/mol. The compound’s design likely targets applications in medicinal chemistry, agrochemicals, or materials science, though direct evidence of its biological or industrial use is absent in the sources reviewed .

Properties

Molecular Formula |

C10H9Cl2NO |

|---|---|

Molecular Weight |

230.09 g/mol |

IUPAC Name |

2,4-dichloro-N-cyclopropylbenzamide |

InChI |

InChI=1S/C10H9Cl2NO/c11-6-1-4-8(9(12)5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) |

InChI Key |

LEOBSYFLYDGHRO-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chlorine Positioning and Amide Modifications

(a) N-(3-Chlorophenethyl)-4-nitrobenzamide (C₁₅H₁₃ClN₂O₃, MW: 316.73 g/mol)

- Structural Differences : Replaces the cyclopropyl group with a 3-chlorophenethyl chain and introduces a nitro group at the benzene ring’s 4-position.

- The phenethyl chain introduces greater steric bulk and lipophilicity, which may influence bioavailability or binding interactions in biological systems .

(b) 4-Chloro-N,N-diisopropyl-2-(hydroxymethyl)benzamide (C₁₄H₁₉ClNO₂, MW: 276.76 g/mol)

- Structural Differences : Features a hydroxymethyl group at the 2-position and diisopropyl substituents on the amide nitrogen.

- The diisopropyl groups introduce significant steric hindrance, which may reduce metabolic stability or enzymatic interactions .

(c) 2-Chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide (C₂₁H₂₆ClN₅O₃, MW: 440.92 g/mol)

- Structural Differences : Incorporates a complex oxadiazole-cyclohexyl moiety linked via a propanamide chain.

- The larger molecular weight and extended structure contrast sharply with the compact cyclopropyl-substituted benzamide .

Physicochemical Properties and Molecular Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 2,4-Dichloro-N-cyclopropylbenzamide | C₁₀H₉Cl₂NO | 230.10 | 2,4-Cl; cyclopropylamide | Moderate lipophilicity, steric compactness |

| N-(3-Chlorophenethyl)-4-nitrobenzamide | C₁₅H₁₃ClN₂O₃ | 316.73 | 4-NO₂; 3-chlorophenethylamide | High reactivity, increased bulk |

| 4-Chloro-N,N-diisopropylbenzamide | C₁₄H₁₉ClNO₂ | 276.76 | 4-Cl; diisopropylamide | High steric hindrance, moderate solubility |

| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 1-Cl; 2,4-NO₂ | High density, explosive potential |

*Data synthesized from *.

Research Findings and Functional Insights

- Chlorine Substituent Effects: Compounds with chlorine at the 2- and 4-positions (e.g., this compound) exhibit enhanced electrophilic character compared to mono-chloro analogs like 4-chloro-N,N-diisopropylbenzamide. This positioning may improve interactions with aromatic binding pockets in proteins or polymers .

- Amide Group Modifications : The cyclopropyl group in this compound provides a balance between steric bulk and conformational flexibility, contrasting with the rigid oxadiazole-containing analog in . This flexibility could favor entropy-driven binding in drug-receptor interactions.

- Thermal Stability: Chlorinated benzamides generally exhibit higher melting points (e.g., 48–50°C for 4-chloro-2,5-dimethylbenzenesulfonyl chloride ) compared to non-chlorinated analogs, though direct data for the target compound is lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.